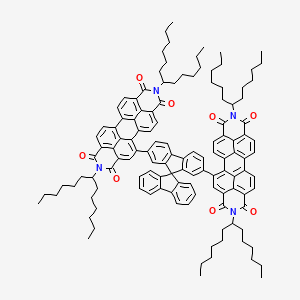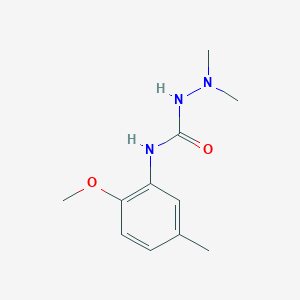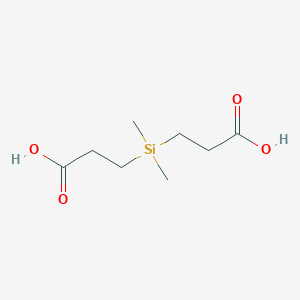![molecular formula C36H58O2S2 B11943397 Disulfide, bis[2-butoxy-5-(1,1,3,3-tetramethylbutyl)phenyl] CAS No. 89447-58-5](/img/structure/B11943397.png)
Disulfide, bis[2-butoxy-5-(1,1,3,3-tetramethylbutyl)phenyl]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disulfide, bis[2-butoxy-5-(1,1,3,3-tetramethylbutyl)phenyl] is a chemical compound known for its unique structural properties and applications in various fields. This compound is characterized by the presence of a disulfide bond, which is a linkage between two sulfur atoms, and two phenyl rings substituted with butoxy and tetramethylbutyl groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of disulfide, bis[2-butoxy-5-(1,1,3,3-tetramethylbutyl)phenyl] typically involves the oxidation of thiol precursors. One common method is the reaction of 2-butoxy-5-(1,1,3,3-tetramethylbutyl)thiophenol with an oxidizing agent such as hydrogen peroxide or iodine in the presence of a base. The reaction conditions often include a solvent like ethanol or acetonitrile and a temperature range of 25-50°C.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions
Disulfide, bis[2-butoxy-5-(1,1,3,3-tetramethylbutyl)phenyl] undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be further oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol or sodium borohydride.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, or m-chloroperbenzoic acid (m-CPBA) in solvents like ethanol or dichloromethane.
Reduction: Dithiothreitol, sodium borohydride, or lithium aluminum hydride in solvents like methanol or tetrahydrofuran.
Substitution: Nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine) in acidic or neutral conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Nitro or halogenated derivatives of the phenyl rings.
科学研究应用
Disulfide, bis[2-butoxy-5-(1,1,3,3-tetramethylbutyl)phenyl] has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Employed in studies involving disulfide bond formation and reduction in proteins.
Medicine: Investigated for its potential antioxidant properties and its role in drug delivery systems.
Industry: Utilized as an additive in lubricants and as a stabilizer in plastics and rubber.
作用机制
The mechanism of action of disulfide, bis[2-butoxy-5-(1,1,3,3-tetramethylbutyl)phenyl] involves the formation and cleavage of disulfide bonds. In biological systems, disulfide bonds play a crucial role in protein folding and stability. The compound can interact with thiol groups in proteins, leading to the formation of disulfide bonds that stabilize the protein structure. In chemical reactions, the disulfide bond can undergo oxidation or reduction, influencing the reactivity and properties of the compound.
相似化合物的比较
Similar Compounds
- Disulfide, bis[2-butoxyphenyl]
- Disulfide, bis[2-butoxy-5-methylphenyl]
- Disulfide, bis[2-butoxy-5-tert-butylphenyl]
Uniqueness
Disulfide, bis[2-butoxy-5-(1,1,3,3-tetramethylbutyl)phenyl] is unique due to the presence of the bulky tetramethylbutyl groups, which can influence its steric properties and reactivity. This makes it distinct from other disulfide compounds with simpler substituents, providing unique advantages in specific applications such as polymer stabilization and antioxidant activity.
属性
CAS 编号 |
89447-58-5 |
|---|---|
分子式 |
C36H58O2S2 |
分子量 |
587.0 g/mol |
IUPAC 名称 |
1-butoxy-2-[[2-butoxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]disulfanyl]-4-(2,4,4-trimethylpentan-2-yl)benzene |
InChI |
InChI=1S/C36H58O2S2/c1-13-15-21-37-29-19-17-27(35(9,10)25-33(3,4)5)23-31(29)39-40-32-24-28(36(11,12)26-34(6,7)8)18-20-30(32)38-22-16-14-2/h17-20,23-24H,13-16,21-22,25-26H2,1-12H3 |
InChI 键 |
OWSMQAVEBQWCTI-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC1=C(C=C(C=C1)C(C)(C)CC(C)(C)C)SSC2=C(C=CC(=C2)C(C)(C)CC(C)(C)C)OCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


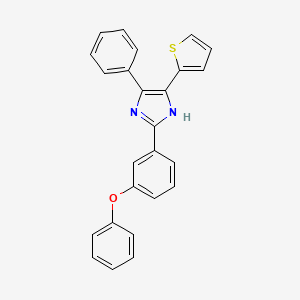

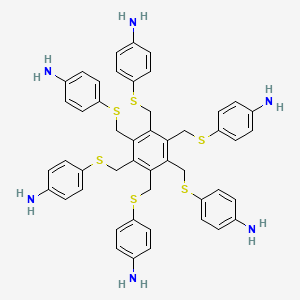

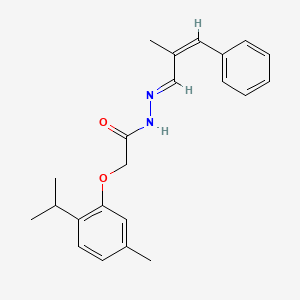
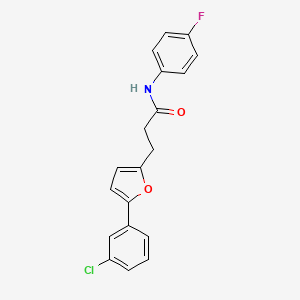
![4-bromo-2-((E)-{[oxo(2-toluidino)acetyl]hydrazono}methyl)phenyl 4-methylbenzoate](/img/structure/B11943371.png)

![[(2-Methylcyclohexen-1-yl)methylideneamino]urea](/img/structure/B11943385.png)

